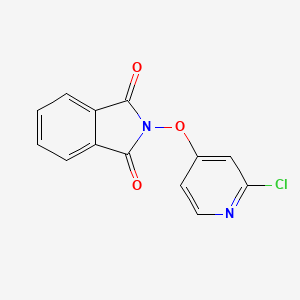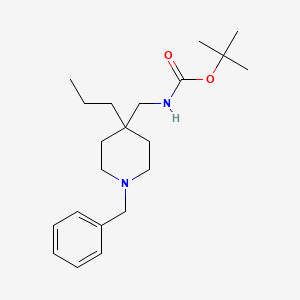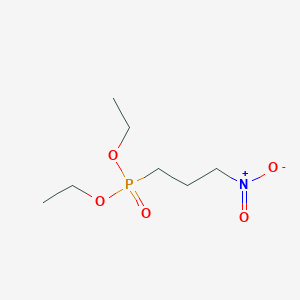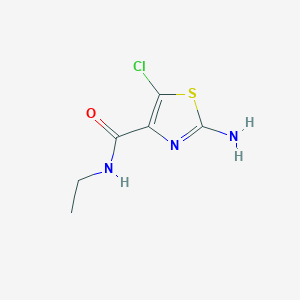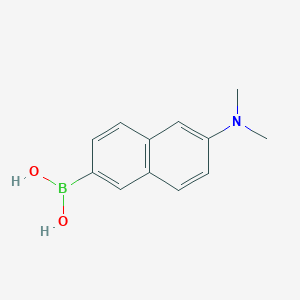
(6-(Dimethylamino)naphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[6-(dimethylamino)-2-naphthalenyl]boronic acid is an organoboron compound with the molecular formula C12H14BNO2. It is a boronic acid derivative featuring a naphthalene ring substituted with a dimethylamino group and a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-[6-(dimethylamino)-2-naphthalenyl]boronic acid typically involves the borylation of a suitable naphthalene precursor. One common method is the Miyaura borylation reaction, where an aryl halide is treated with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 6-(dimethylamino)-2-naphthalenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate can yield the desired boronic acid .
Industrial Production Methods
Industrial production of B-[6-(dimethylamino)-2-naphthalenyl]boronic acid may involve similar synthetic routes but on a larger scale. Continuous flow processes and the use of more efficient catalysts and reaction conditions can enhance yield and reduce production costs. The choice of solvents, temperature control, and purification methods are optimized to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
B-[6-(dimethylamino)-2-naphthalenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate are often used to facilitate reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Applications De Recherche Scientifique
B-[6-(dimethylamino)-2-naphthalenyl]boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of B-[6-(dimethylamino)-2-naphthalenyl]boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The dimethylamino group can influence the electronic properties of the naphthalene ring, potentially affecting the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the dimethylamino and naphthalene groups.
2-Naphthylboronic Acid: Similar structure but without the dimethylamino group.
4-(Dimethylamino)phenylboronic Acid: Contains a dimethylamino group but on a phenyl ring instead of a naphthalene ring.
Uniqueness
B-[6-(dimethylamino)-2-naphthalenyl]boronic acid is unique due to the combination of the naphthalene ring and the dimethylamino group, which can enhance its reactivity and fluorescence properties. This makes it particularly useful in applications requiring specific electronic or photophysical characteristics .
Propriétés
Formule moléculaire |
C12H14BNO2 |
|---|---|
Poids moléculaire |
215.06 g/mol |
Nom IUPAC |
[6-(dimethylamino)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C12H14BNO2/c1-14(2)12-6-4-9-7-11(13(15)16)5-3-10(9)8-12/h3-8,15-16H,1-2H3 |
Clé InChI |
BVJUDWOUIWCSRJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C=C(C=C2)N(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



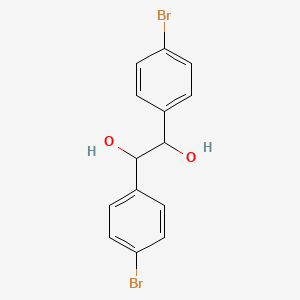

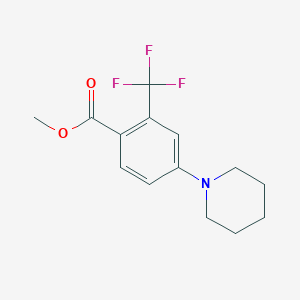
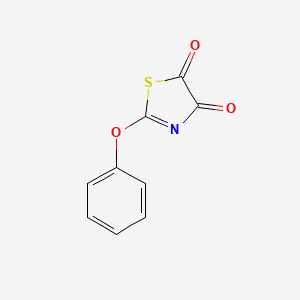
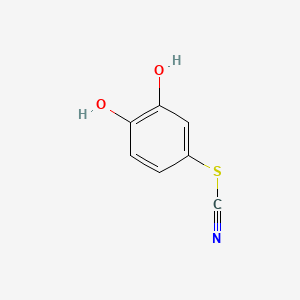
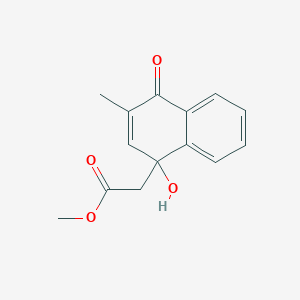

![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
![4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine](/img/structure/B13993097.png)
